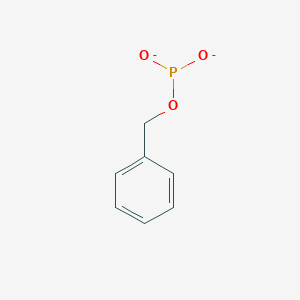
Benzyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl phosphite is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphite moiety This compound is of significant interest due to its versatile applications in organic synthesis, particularly in the formation of phosphorus-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl phosphite can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3 C}_6\text{H}_5\text{CH}_2\text{OH} + \text{PCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{O})_3\text{P} + 3 \text{HCl} ]
Another method involves the reaction of benzyl chloride with tris(trimethylsilyl) phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction conditions typically involve refluxing the reactants in an inert solvent like toluene.
Industrial Production Methods: Industrial production of this compound often employs the Michaelis-Arbuzov reaction, where benzyl bromide reacts with trialkyl phosphite under controlled conditions. This method is favored for its high yield and efficiency. The reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{(RO)}_3\text{P} \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{O})_3\text{P} + \text{RBr} ]
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl phosphite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzyl phosphate using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: this compound can be hydrolyzed to benzyl alcohol and phosphorous acid in the presence of water.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Water or aqueous acidic conditions.
Major Products:
Oxidation: Benzyl phosphate.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Benzyl alcohol and phosphorous acid.
Applications De Recherche Scientifique
Benzyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorus-containing compounds, including phosphonates and phosphates. It is also employed in the preparation of ligands for catalysis.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and as probes for studying biological pathways involving phosphorus.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly as pro-drugs and enzyme inhibitors.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of benzyl phosphite involves its ability to form stable phosphorus-carbon bonds. In biological systems, this compound derivatives can act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions. The molecular targets often include enzymes involved in phosphorylation and dephosphorylation processes. The pathways involved typically include the inhibition of key enzymes, leading to the modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Benzyl phosphate: Similar to benzyl phosphite but contains a phosphate group instead of a phosphite group.
Trithis compound: Contains three benzyl groups attached to a phosphite moiety.
Benzyl phosphonate: Contains a phosphonate group instead of a phosphite group.
Comparison:
Benzyl phosphate: is more stable and less reactive compared to this compound due to the presence of a phosphate group.
Trithis compound: has multiple benzyl groups, making it more reactive and suitable for multi-step synthesis.
Benzyl phosphonate: is structurally similar but has different reactivity and applications due to the presence of a phosphonate group.
This compound stands out due to its unique reactivity and versatility in forming phosphorus-carbon bonds, making it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
409323-20-2 |
|---|---|
Formule moléculaire |
C7H7O3P-2 |
Poids moléculaire |
170.10 g/mol |
Nom IUPAC |
benzyl phosphite |
InChI |
InChI=1S/C7H7O3P/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2/q-2 |
Clé InChI |
QMJUEAKSVSCCQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


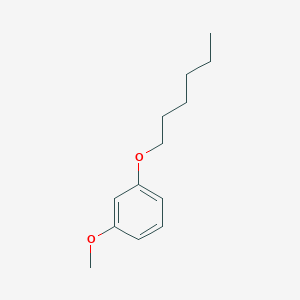
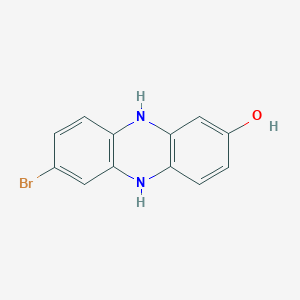
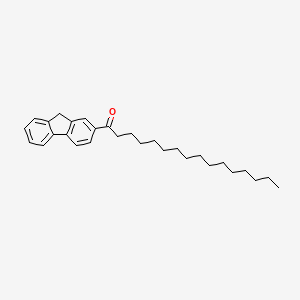

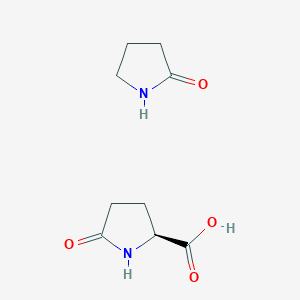
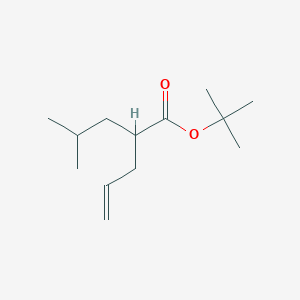
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
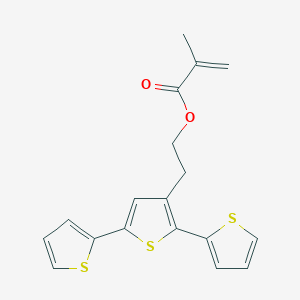
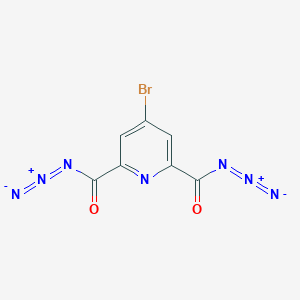
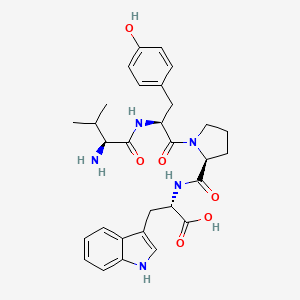
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)

